molecular formula C12H13NOS2 B12540790 1-(Morpholin-4-yl)-2-phenylethane-1,2-dithione CAS No. 143634-16-6

1-(Morpholin-4-yl)-2-phenylethane-1,2-dithione

Cat. No.: B12540790
CAS No.: 143634-16-6
M. Wt: 251.4 g/mol
InChI Key: SVIDMDPGMTUMGN-UHFFFAOYSA-N
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Description

1-(Morpholin-4-yl)-2-phenylethane-1,2-dithione is a compound that features a morpholine ring attached to a phenylethane backbone with two sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Morpholin-4-yl)-2-phenylethane-1,2-dithione typically involves the reaction of morpholine with a phenylethane derivative under specific conditions. One common method is the condensation reaction between morpholine and a phenylethane derivative in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as microwave-assisted synthesis. This approach can significantly reduce reaction times and improve yields. The use of solid catalysts like MgO in a microwave reactor has been shown to be effective for synthesizing similar compounds .

Chemical Reactions Analysis

Types of Reactions

1-(Morpholin-4-yl)-2-phenylethane-1,2-dithione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .

Mechanism of Action

The mechanism of action of 1-(Morpholin-4-yl)-2-phenylethane-1,2-dithione involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Morpholin-4-yl)-2-phenylethane-1,2-dithione is unique due to its dithione group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

143634-16-6

Molecular Formula

C12H13NOS2

Molecular Weight

251.4 g/mol

IUPAC Name

1-morpholin-4-yl-2-phenylethane-1,2-dithione

InChI

InChI=1S/C12H13NOS2/c15-11(10-4-2-1-3-5-10)12(16)13-6-8-14-9-7-13/h1-5H,6-9H2

InChI Key

SVIDMDPGMTUMGN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=S)C(=S)C2=CC=CC=C2

Origin of Product

United States

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